Ciclotropium

Description

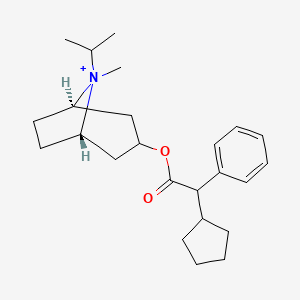

Structure

3D Structure

Properties

CAS No. |

764602-65-5 |

|---|---|

Molecular Formula |

C24H36NO2+ |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate |

InChI |

InChI=1S/C24H36NO2/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3/q+1/t20-,21+,22?,23?,25? |

InChI Key |

WNMNMBROVJBYLM-CFKXAFPQSA-N |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ciclotropium and Analogues

Pioneering Alkylation Strategies in Ciclotropium Synthesis

The synthesis of this compound Bromide, also known as this compound, fundamentally involves the alkylation of scopolamine (B1681570). nih.gov This process, a quaternization reaction, introduces a propyl group to the tertiary amine of the scopolamine molecule. A novel method for preparing this compound Bromide involves reacting scopolamine with cyclopropylmethyl bromide. google.com This specific alkylation strategy highlights a direct approach to furnishing the desired quaternary ammonium (B1175870) salt.

The core of this synthesis is the nucleophilic attack of the nitrogen atom in the tropane (B1204802) ring of scopolamine on the electrophilic carbon of the alkylating agent. The efficiency of this SN2 reaction is influenced by factors such as the solvent, temperature, and the nature of the leaving group on the alkylating agent. While various alkylating agents could theoretically be employed, the use of specific reagents like cyclopropylmethyl bromide is a targeted approach to introduce the desired cycloalkylmethyl group.

Enzymatic and Biocatalytic Approaches to this compound Production

While direct enzymatic synthesis of this compound itself is not widely documented, the biosynthesis of its precursor, scopolamine, and other tropane alkaloids has been a significant area of research. bohrium.comwikipedia.org These biocatalytic approaches offer a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov

The biosynthesis of scopolamine in plants like Hyoscyamus niger involves a series of enzymatic steps. mdpi.com Key enzymes in this pathway include:

Putrescine N-methyltransferase (PMT) : This enzyme catalyzes the N-methylation of putrescine, a crucial initial step. nih.gov

Tropinone (B130398) Reductases (TR-I and TR-II) : These enzymes stereospecifically reduce tropinone to either tropine (B42219) or pseudotropine. nih.gov

Hyoscyamine (B1674123) 6β-hydroxylase (H6H) : This enzyme is responsible for the conversion of hyoscyamine to scopolamine through hydroxylation and epoxidation. mdpi.commdpi.com

Metabolic engineering of plants or microbial hosts to overexpress these key enzymes presents a promising avenue for the large-scale production of scopolamine. mdpi.compnas.org For instance, developing a biocatalytic system using recombinant H6H has been explored to transform hyoscyamine into scopolamine. researchgate.net Such advancements in the biocatalytic production of scopolamine could provide a sustainable and efficient source of the starting material for this compound synthesis. The subsequent alkylation step to form this compound could then be performed as a semi-synthetic modification.

Exploration of Stereoselective Synthetic Pathways for this compound and Related Structures

The synthesis of tropane alkaloids with specific stereochemistry is a significant challenge. Stereoselective synthesis aims to control the formation of specific stereoisomers. nih.govuzh.ch In the context of scopolamine, the stereochemistry is established during its biosynthesis by enzymes like tropinone reductases, which exhibit high stereospecificity. nih.gov

For synthetic analogues of this compound, controlling the stereochemistry would be crucial. This could involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. mdpi.comunibe.ch The development of stereoselective methods for constructing the tropane skeleton or for the esterification with tropic acid derivatives would be essential for accessing novel and potent analogues.

Design and Optimization of Advanced Synthetic Routes to this compound

The design of efficient and sustainable synthetic routes is a central theme in modern organic chemistry. zenodo.org This involves considering aspects like retrosynthetic analysis and the application of green chemistry principles.

Retrosynthetic Analysis and Pathway Design for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.comyoutube.comcas.org3ds.com For this compound Bromide, the retrosynthetic analysis begins with the disconnection of the quaternary ammonium salt.

The primary disconnection is the C-N bond formed during the alkylation step. This reveals the two key synthons: the scopolamine molecule and a cyclopropylmethyl cation equivalent (e.g., cyclopropylmethyl bromide).

Further retrosynthetic analysis of scopolamine itself is complex due to its intricate bicyclic structure. Its biosynthesis provides a blueprint for potential synthetic strategies, starting from simple precursors like ornithine and phenylalanine. wikipedia.org A key intermediate in some synthetic approaches to the tropane core is 6,7-dehydrotropinone, which can be synthesized via a [4+3] cycloaddition reaction. eurekaselect.com

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles aims to make chemical processes more environmentally friendly. pnas.org In the context of this compound synthesis, this could involve several strategies:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water or supercritical CO2. pnas.orgrsc.org

Catalysis : Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. nih.govzenodo.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks : Utilizing renewable resources, such as plant-derived scopolamine, as the starting material. rsc.org

The enzymatic and biocatalytic approaches discussed in section 2.2 are prime examples of green chemistry in action, offering a more sustainable path to the production of the scopolamine precursor.

Molecular and Cellular Pharmacodynamics of Ciclotropium

Investigating the Anticholinergic and Parasympatholytic Receptor Interactions of Ciclotropium

This compound bromide is a quaternary ammonium (B1175870) compound that exhibits anticholinergic and parasympatholytic properties. researchgate.net These effects stem from its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. nurseslabs.comnih.gov Anticholinergic agents function by blocking the neurotransmitter acetylcholine at these receptor sites, thereby inhibiting the effects of the parasympathetic nervous system. nurseslabs.comnih.gov The parasympathetic nervous system is responsible for regulating a variety of involuntary bodily functions, often summarized as "rest and digest" activities. nih.govyoutube.com

Muscarinic receptors are G-protein coupled receptors located in the central nervous system and on autonomic effector cells innervated by postganglionic parasympathetic nerves, such as those in smooth and cardiac muscles. nih.gov By blocking these receptors, this compound prevents acetylcholine from binding and initiating a cellular response. This action effectively interrupts parasympathetic nerve impulses, leading to its characteristic parasympatholytic effects. nurseslabs.com

This compound's Modulatory Effects on Organic Cation/Carnitine Transporter (OCTN2) Function

Beyond its anticholinergic activity, this compound has been identified as a potent modulator of the Organic Cation/Carnitine Transporter 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5). researchgate.netsolvobiotech.com OCTN2 is a widely expressed transporter protein crucial for maintaining the homeostasis of L-carnitine, an essential compound for the transport of long-chain fatty acids into mitochondria for β-oxidation. solvobiotech.comnih.govnih.gov The transporter is located on the apical membrane of small intestinal enterocytes and the brush-border membrane of renal proximal tubules, where it facilitates the absorption and reabsorption of L-carnitine, respectively. solvobiotech.comnih.gov Research has demonstrated that this compound acts as a strong inhibitor of OCTN2-mediated transport. researchgate.net

Quantitative Characterization of OCTN2 Inhibition Kinetics by this compound

The inhibitory effect of this compound on OCTN2 function has been quantitatively characterized through kinetic studies. These investigations have determined the concentration of the drug required to inhibit 50% of the transporter's activity (IC50). For this compound bromide, the IC50 value for the inhibition of carnitine uptake has been reported to be 30 µM. researchgate.net Further kinetic analyses applying a competitive inhibition model have also been used to characterize the interaction between this compound and the OCTN2 transporter. nih.gov One key metric derived from such studies is the ratio of the maximum plasma concentration (Cmax) to the inhibition constant (Ki), which provides an indication of the potential for in vivo interactions. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| IC50 | 30 µM | The concentration of this compound bromide that inhibits 50% of OCTN2-mediated carnitine uptake. researchgate.net |

| Cmax/Ki Ratio | 0.0206 | A ratio used to assess the potential for clinical drug-drug interactions involving OCTN2 inhibition. nih.gov |

| Inhibition Model | Competitive | Describes the kinetic mechanism by which this compound inhibits the OCTN2 transporter. nih.gov |

Molecular Mechanisms of this compound-Mediated Interference with Cationic Secretion Pathways

The OCTN2 transporter plays a significant role in the renal handling of organic cations. solvobiotech.com Located at the apical membrane of kidney proximal tubule cells, it is involved in the final step of secreting cationic compounds from the blood into the urine. researchgate.netsolvobiotech.com The inhibition of OCTN2 by drugs like this compound can interfere with this essential physiological process. researchgate.net By competitively blocking the transporter, this compound can reduce the renal clearance of other endogenous or exogenous cationic substances that are substrates for OCTN2, potentially leading to drug-drug interactions. researchgate.netnih.gov This interaction at the renal level represents a key molecular mechanism through which this compound can interfere with cationic secretion pathways. researchgate.net

Cellular Uptake and Transport Dynamics of Carnitine in Model Systems in the Presence of this compound

In cellular model systems, the uptake of L-carnitine is primarily mediated by the high-affinity, sodium-dependent OCTN2 transporter. solvobiotech.comnih.gov Studies using various cell lines have shown that drugs, including this compound, can inhibit this carnitine uptake process to varying degrees. researchgate.net The presence of this compound competitively inhibits the binding of L-carnitine to OCTN2, thereby reducing its translocation across the cell membrane. researchgate.netnih.gov This leads to a decrease in the intracellular accumulation of carnitine. The dynamics of this process are dependent on the concentrations of both L-carnitine and the inhibitor. In experimental settings, a reduction in cellular cholesterol has been shown to inhibit L-carnitine influx by decreasing the transporter's affinity for its substrate, highlighting the sensitivity of the transport dynamics to the cellular environment. nih.govresearchgate.net The inhibitory action of this compound adds a pharmacological layer of modulation to these complex transport dynamics.

Mechanisms of Action on Gastrointestinal Smooth Muscle Regulation by this compound

The motility of the gastrointestinal (GI) tract is a highly regulated process resulting from the coordinated contractions of smooth muscle layers. nih.govsemanticscholar.org This activity is governed by the intrinsic electrical rhythm of pacemaker cells known as interstitial cells of Cajal (ICC) and is modulated by inputs from the enteric nervous system. nih.govnih.gov The parasympathetic division of the autonomic nervous system, acting via acetylcholine on muscarinic receptors, generally provides an excitatory stimulus that increases GI smooth muscle contraction and motility. jpp.krakow.pl

As a muscarinic receptor antagonist, this compound directly counteracts this cholinergic stimulation. nih.govnih.gov By blocking muscarinic receptors on GI smooth muscle cells, it prevents acetylcholine from initiating the intracellular signaling cascade that leads to contraction. This results in a reduction of smooth muscle tone and motility, an effect known as antispasmodic action. nih.gov This mechanism underlies its regulatory effect on gastrointestinal smooth muscle function.

Exploration of Related Signal Transduction Cascades

The pharmacological actions of this compound are mediated through its interaction with at least two distinct molecular targets, each associated with specific signal transduction pathways.

Muscarinic Receptor Signaling : Muscarinic receptors are G-protein coupled receptors (GPCRs). nih.gov When acetylcholine binds, it triggers a conformational change in the receptor, activating an associated G-protein. This initiates a downstream cascade. youtube.com Depending on the receptor subtype (M1-M5), this can lead to the activation of enzymes like adenylyl cyclase or phospholipase C. youtube.comyoutube.com For example, the activation of phospholipase C leads to the production of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause the release of intracellular calcium and activation of protein kinase C, ultimately leading to smooth muscle contraction. jpp.krakow.pl By acting as an antagonist, this compound blocks the initial step of this cascade, preventing the generation of these intracellular signals. nih.govnih.gov

Consequences of OCTN2 Transporter Inhibition : The inhibition of the OCTN2 transporter does not trigger a signal transduction cascade in the classical sense but rather disrupts a crucial metabolic pathway. L-carnitine is indispensable for mitochondrial β-oxidation of long-chain fatty acids, a major source of cellular energy (ATP). nih.govmdpi.com By blocking carnitine uptake, this compound can limit the availability of this substrate to cells, potentially impacting their energy metabolism. researchgate.netnih.gov A significant disruption in fatty acid oxidation and cellular energy status can, in turn, influence the activity of metabolic sensing pathways, such as those involving AMP-activated protein kinase (AMPK), which are activated in response to low cellular energy levels.

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| Adenosine triphosphate (ATP) |

| Atropine |

| Calcitonin gene-related peptide (CGRP) |

| Carbachol |

| Carnitine |

| Cephaloridine |

| Cetirizine |

| This compound bromide |

| Cyclopiazonic acid (CPA) |

| Daunorubicin |

| Ephedrine |

| Epinephrine |

| Erysodine |

| Etoposide |

| Famotidine |

| Guanethidine |

| Imatinib |

| Ipratropium (B1672105) bromide |

| L-carnitine |

| Levodopa |

| Mecamylamine |

| Meclizine |

| Nifedipine |

| Nitric oxide (NO) |

| Orphenadrine |

| Paclitaxel |

| Penfluridol |

| Risperidone |

| Scopolamine (B1681570) |

| Tacrine |

| Tetrodotoxin (TTX) |

| Thapsigargin |

| Tiotropium (B1237716) |

| Tolterodine |

| Trimethaphan |

| Verapamil |

Structure Activity Relationship Sar and Ligand Design for Ciclotropium Derivatives

Elucidation of Key Pharmacophores and Structural Determinants for Ciclotropium Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. limu.edu.lytaylorandfrancis.com For this compound and its activity as an inhibitor of the OCTN2 transporter, a key biological target, a specific 3D-QSAR pharmacophore model has been developed. nih.govnih.gov

This model was generated using a training set of 22 diverse compounds, including this compound, to identify the crucial structural features for OCTN2 inhibition. nih.gov The resulting quantitative pharmacophore hypothesis identified four key features as determinants for activity. nih.govnih.gov These features are:

One hydrogen bond acceptor

Two hydrophobic features

One positive ionizable feature

The presence and spatial arrangement of these features in a molecule are predictive of its ability to inhibit the OCTN2 transporter. This compound, as a quaternary ammonium (B1175870) compound, fits this model, with its structure containing the necessary hydrophobic regions and a positive charge that are critical for binding. researchgate.net

Table 1: Key Pharmacophore Features for OCTN2 Inhibition

| Pharmacophore Feature | Description | Relevance to this compound |

|---|---|---|

| Positive Ionizable Center | A group that is positively charged at physiological pH. | The quaternary ammonium group in this compound's structure provides this essential feature. |

| Hydrophobic Groups (x2) | Non-polar regions of the molecule that can engage in van der Waals or hydrophobic interactions with the target. | The cyclic aliphatic and aromatic ring structures within this compound fulfill this requirement. |

| Hydrogen Bond Acceptor | An electronegative atom (typically oxygen or nitrogen) capable of accepting a hydrogen bond. | The ester group in this compound's structure provides a potential hydrogen bond acceptor site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. ajrconline.orgjocpr.com The fundamental principle is that variations in the biological activities of compounds are dependent on the differences in their structural properties. ajrconline.org

A significant advancement in understanding the inhibitory potential of various drugs, including this compound, on the OCTN2 transporter was the development of a 3D-QSAR model. nih.gov Using a set of 22 known OCTN2 inhibitors and non-inhibitors, a pharmacophore model was generated with the HypoGen algorithm within the Discovery Studio software suite. nih.gov this compound was included in this training set, contributing to the model's development. nih.gov

The model was rigorously validated to ensure its predictive power. nih.govnih.gov An external test set of 27 molecules and a literature test set of 22 molecules were used to confirm that the computational model could successfully identify structurally diverse OCTN2 inhibitors. nih.gov Such models are considered acceptable and predictive when they meet certain statistical criteria, such as a high correlation coefficient (r²) and cross-validated correlation coefficient (q² or r²(CV)). mdpi.com The development of this model provides a valuable tool for efficiently predicting new inhibitors of the OCTN2 transporter. nih.gov

Table 2: Summary of 3D-QSAR Model for OCTN2 Inhibition

| Model Parameter | Description | Reference |

|---|---|---|

| Modeling Software | HypoGen (Discovery Studio) | nih.gov |

| Training Set Size | 22 compounds (including inhibitors and non-inhibitors) | nih.gov |

| Key Compound in Training Set | This compound | nih.gov |

| Resulting Pharmacophore Features | 1 Hydrogen Bond Acceptor, 2 Hydrophobic, 1 Positive Ionizable | nih.govnih.gov |

| Validation | Validated with an external test set (27 molecules) and a literature test set (22 molecules) | nih.gov |

QSAR models rely on molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. frontiersin.orgwisdomlib.org These descriptors can be broadly categorized as electronic, steric, and hydrophobic, among others. ajrconline.org Common physicochemical descriptors used in QSAR studies include:

Lipophilicity (logP): Measures a compound's affinity for a lipid environment versus an aqueous one. frontiersin.org

Molecular Weight (MW): The mass of a molecule. frontiersin.org

Molar Refractivity (MR): A measure of the molecule's volume and polarizability. frontiersin.org

Electronic Parameters: Such as the Hammett constant, which describes the electron-donating or withdrawing effect of substituents. ajrconline.org

Topological Indices: Numerical values derived from the molecular graph that describe size, shape, and branching. frontiersin.org

Quantum Mechanical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

While the specific 3D-QSAR model for OCTN2 inhibition implicitly accounts for these properties through its 3D features, other QSAR approaches would explicitly correlate these calculated descriptors with biological activity. nih.govresearchgate.net The goal is to identify which properties are most influential, guiding the modification of a lead compound to enhance its activity. frontiersin.org

Table 3: Common Physicochemical Descriptors in QSAR

| Descriptor Type | Examples | Property Represented |

|---|---|---|

| Hydrophobic | logP, logD | Lipophilicity, membrane permeability |

| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Wiener index | Size, shape, volume, branching |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Solubility, receptor interaction potential |

Rational Design and Synthesis of Novel this compound Analogues for Enhanced Activity

The insights gained from SAR and QSAR studies form the basis for the rational design of new analogues. wikipedia.org The goal is to modify the lead structure—in this case, this compound—to improve its activity, selectivity, or other pharmacological properties. gardp.org Medicinal chemists use chemical synthesis techniques to introduce new functional groups or alter the molecular scaffold based on the predictions from computational models. wikipedia.org

For this compound, the established pharmacophore for OCTN2 inhibition would guide this process. nih.gov A rational design strategy might involve:

Modifying the hydrophobic moieties: Altering the size or nature of the cyclic groups to optimize hydrophobic interactions within the transporter's binding site.

Altering the ester linkage: Exploring different linkers between the core structures to change the molecule's flexibility and the orientation of the key features.

Varying substituents on the rings: Adding or changing functional groups to fine-tune electronic properties or introduce new interaction points.

The synthesis of these novel analogues would likely follow established chemical routes for creating esters and quaternary ammonium salts, with the aim of producing a series of compounds for biological evaluation. researchgate.net This iterative cycle of design, synthesis, and testing is central to lead optimization. numberanalytics.com

Computational Approaches to Lead Optimization and Chemical Space Exploration for this compound

Computational chemistry offers powerful tools for lead optimization and exploring the "chemical space" around a lead compound like this compound. nih.gov Beyond QSAR, these methods can predict how a new analogue will bind to its target and what its drug-like properties will be. numberanalytics.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing detailed insight into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com

Fragment-Based Drug Design (FBDD): This involves strategies like fragment growing, merging, or linking. lifechemicals.com For this compound, one might "grow" new functionalities from its core scaffold or link it with another fragment known to bind to an adjacent site on the target. lifechemicals.comarxiv.org

Scaffold Hopping: This advanced technique aims to replace the central molecular core of this compound with a chemically different one while preserving the essential 3D arrangement of the pharmacophoric features. arxiv.org This can lead to novel compounds with similar activity but potentially improved properties or a different intellectual property profile. arxiv.org

These computational methods allow researchers to screen vast virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and reducing the time and expense of the drug discovery process. jocpr.comnumberanalytics.com

Computational Chemistry and Molecular Modeling of Ciclotropium

Molecular Docking Simulations of Ciclotropium-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for understanding its interaction with target receptors, primarily the muscarinic acetylcholine (B1216132) receptors (M-cholinoceptors).

The binding affinity is a critical determinant of a drug's potency. A lower binding energy indicates a more stable and favorable interaction. For this compound, a favorable binding affinity is a prerequisite for its antagonist activity at the muscarinic receptor. The table below illustrates hypothetical binding affinities for this compound with different muscarinic receptor subtypes, which would be a typical output of such predictive analyses.

Table 1: Predicted Binding Affinities of this compound with Muscarinic Receptor Subtypes (Hypothetical Data)

| Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| M1 | -9.5 | 25.5 |

| M2 | -10.2 | 8.9 |

| M3 | -10.8 | 3.1 |

| M4 | -9.8 | 17.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed for potent muscarinic antagonists.

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within the receptor's active site. For muscarinic antagonists, the binding site is located within the transmembrane domain of the G-protein coupled receptor. Key interactions typically involve hydrogen bonds, ionic interactions, and hydrophobic contacts with specific amino acid residues.

The following table details the likely key interacting residues and the nature of their interactions with this compound, inferred from the binding modes of analogous compounds.

Table 2: Predicted Key Active Site Residue Interactions for this compound at the M3 Muscarinic Receptor (Inferred)

| Interacting Residue | Location | Interaction Type |

|---|---|---|

| Asp147 | TM3 | Ionic Interaction |

| Tyr148 | TM3 | Hydrogen Bond, van der Waals |

| Trp199 | TM5 | van der Waals |

| Tyr506 | TM6 | Hydrogen Bond, van der Waals |

| Asn507 | TM6 | Hydrogen Bond |

| Trp503 | TM6 | van der Waals |

Note: The residues listed are based on the known binding pocket of the M3 muscarinic receptor and interactions observed with structurally similar antagonists.

Molecular Dynamics Simulations to Characterize this compound Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the characterization of its behavior over time. These simulations can reveal the stability of the binding mode predicted by docking, the flexibility of the ligand and receptor, and the influence of the surrounding solvent environment.

MD simulations can assess the conformational stability of the this compound-receptor complex. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, one can determine if the complex remains in a stable conformation. For a potent antagonist like this compound, it is expected that the complex would exhibit high stability, with the ligand remaining securely bound in the active site.

Furthermore, these simulations can reveal the flexibility of different regions of the receptor upon this compound binding. Analysis of root-mean-square fluctuation (RMSF) can highlight which residues become more or less flexible. It is often observed that the binding of a ligand can stabilize flexible loop regions of the receptor, which can be crucial for its function.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectories from MD simulations to calculate the energetic contributions to binding. These methods can dissect the binding free energy into components such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This provides a more detailed understanding of the driving forces behind this compound's binding to its target.

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. These methods can be used to calculate properties such as molecular orbital energies, electrostatic potential, and partial atomic charges. For this compound, such calculations can offer a deeper understanding of its chemical reactivity and intermolecular interactions.

The distribution of electron density in this compound, particularly around the quaternary ammonium (B1175870) head and the ester group, is critical for its interaction with the muscarinic receptor. Quantum chemical calculations can precisely map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for rationalizing the observed interactions in the receptor binding pocket. For instance, the positive potential around the quaternary nitrogen would strongly favor interaction with the negatively charged aspartate residue.

Furthermore, quantum chemical methods can be used to determine the absolute configuration of chiral molecules by simulating their electronic circular dichroism (ECD) spectra. While this compound itself is not chiral, this technique is highly relevant for many muscarinic antagonists and highlights the power of quantum chemistry in stereospecific drug design.

In Silico Screening and Virtual Ligand Discovery Methodologies for this compound Modulators

In the quest for novel therapeutic agents, computational chemistry and molecular modeling have become indispensable tools. nih.gov In silico screening and virtual ligand discovery, in particular, offer a time- and cost-effective alternative to traditional high-throughput screening (HTS) for identifying and optimizing new drug candidates. nih.govnih.gov These methodologies allow for the rapid assessment of large virtual libraries of compounds to predict their potential binding affinity and activity towards a specific biological target. nih.gov In the context of this compound, a quaternary ammonium compound with anticholinergic properties, these computational approaches can be hypothetically employed to discover novel modulators with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.

The process of virtual ligand discovery for this compound modulators would typically commence with the identification and preparation of a three-dimensional structure of its biological target, likely a muscarinic acetylcholine receptor (mAChR) subtype. scienceopen.com In the absence of an experimentally determined crystal structure, homology modeling can be utilized to generate a reliable model based on the known structures of related proteins. scienceopen.com

Once a high-quality target structure is established, various virtual screening techniques can be applied. These can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS)

Structure-based methods rely on the 3D structure of the target protein to dock and score potential ligands. Molecular docking is a key technique in SBVS, where algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgmdpi.com The scoring functions then estimate the binding affinity, with lower binding energy values suggesting a more favorable interaction. nih.gov For a hypothetical screening for this compound modulators, a large database of commercially available or synthetically feasible compounds would be docked into the binding site of the target mAChR.

The results of such a screening could be presented in a data table, as illustrated below, showcasing the top-ranking virtual hits with their predicted binding affinities and key interacting residues.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Chemical Scaffold |

| ZINC12345678 | -10.5 | 50 | Tyr104, Trp157, Asp105 | Piperidine |

| CHEMBL987654 | -9.8 | 120 | Asn381, Tyr404 | Tropane (B1204802) |

| VHTS_Cmpd_001 | -9.5 | 180 | Tyr104, Trp400 | Quinuclidine |

| VHTS_Cmpd_002 | -9.2 | 250 | Asp105, Tyr404 | Benzothiazole |

This table is a hypothetical representation of potential virtual screening results and does not reflect actual experimental data.

Following the initial docking, more rigorous computational methods like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex and to refine the binding affinity predictions using methods like MM/PBSA or MM/GBSA. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS)

When the 3D structure of the target is unknown or unreliable, ligand-based methods can be utilized. These approaches leverage the chemical information from known active compounds to identify new ones with similar properties. Pharmacophore modeling is a prominent LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity is generated. scienceopen.com This pharmacophore model can then be used as a 3D query to screen virtual compound libraries for molecules that match the model.

For this compound, a pharmacophore model could be developed based on its known structure and the structures of other known muscarinic antagonists. This model would then be used to identify novel scaffolds that could potentially interact with the same receptor.

Advanced Methodologies and Future Directions

The field of computational drug discovery is continuously evolving, with the integration of machine learning and artificial intelligence (AI) promising to further enhance the efficiency and accuracy of virtual screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of compounds with their biological activities, providing predictive power for new molecules. jchemlett.com

The application of these in silico screening and virtual ligand discovery methodologies to this compound could lead to the identification of novel modulators with desired pharmacological properties. The hypothetical research findings from such computational studies, including detailed binding interactions and predicted affinities, would provide a strong foundation for the subsequent experimental validation and lead optimization of promising new drug candidates. nih.govnih.gov

Advanced Analytical Methodologies for Ciclotropium Characterization in Research

Chromatographic Techniques for Ciclotropium Purity and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and quantifying its presence in various matrices. High-performance liquid chromatography (HPLC) and its tandem mass spectrometry counterpart (LC-MS/MS) are the primary tools utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step for the accurate analysis of this compound. openaccessjournals.com This process involves a systematic selection of chromatographic conditions to achieve optimal separation and detection. mastelf.com Key considerations in method development include understanding the physicochemical properties of this compound, such as its polarity and pKa, which guide the selection of the appropriate column and mobile phase. globalresearchonline.net

For quaternary ammonium (B1175870) compounds like this compound, which are permanently charged, reversed-phase HPLC is a common approach. mastelf.com The selection of the HPLC column, often a C8 or C18, is crucial for achieving good resolution and peak shape. openaccessjournals.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and elution of this compound. openaccessjournals.comscribd.com The pH of the aqueous buffer is a critical parameter that can significantly impact the peak shape and retention time of ionizable compounds. globalresearchonline.net

Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred for more complex samples containing this compound and its potential impurities, as it can improve peak resolution and reduce analysis time. scribd.com Detection is commonly performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. japsonline.com

A well-developed HPLC method should be able to separate this compound from its related substances and any degradation products, making it a stability-indicating method. openaccessjournals.com The development process for such methods often involves stress testing, where the drug substance is exposed to harsh conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products. nih.gov

For instance, in the development of an HPLC method for the simultaneous determination of albuterol sulfate (B86663) and the structurally similar ipratropium (B1672105) bromide, a gradient elution with a C8 column was employed. The mobile phase consisted of a phosphate (B84403) buffer with an ion-pairing agent and acetonitrile. nih.gov Similarly, a method for tiotropium (B1237716) bromide and its related substances utilized a C18 column with a mobile phase of ammonium dihydrogen phosphate buffer, acetonitrile, and methanol. africanjournalofbiomedicalresearch.com These examples highlight the common strategies used in developing HPLC methods for quaternary ammonium compounds that are applicable to this compound.

Table 1: Typical HPLC Method Parameters for Quaternary Ammonium Compounds

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C8 or C18, 5 µm particle size | Effective for separating non-polar to moderately polar compounds. mastelf.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | Controls retention and elution of the analyte. mastelf.com |

| pH of Buffer | Adjusted to optimize peak shape and retention | Crucial for ionizable compounds to ensure consistent ionization state. globalresearchonline.net |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used for complex samples to improve resolution. scribd.com |

| Flow Rate | 1.0 - 2.0 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis at λmax | Provides sensitive and quantitative detection of the analyte. japsonline.com |

| Column Temperature | Controlled (e.g., 30-40 °C) | Improves peak shape and reproducibility. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in this compound Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the analysis of this compound, especially in complex biological matrices or for the detection of trace-level impurities. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. numberanalytics.com

In LC-MS/MS, after the chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar and charged molecules like this compound. numberanalytics.com The resulting ions are then guided into the mass spectrometer. A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov This two-stage mass filtering provides a high degree of specificity and significantly reduces background noise, enabling very low limits of detection (LOD) and quantification (LOQ). nih.govfda.gov

LC-MS/MS is particularly valuable for:

Bioanalytical studies: Quantifying this compound in biological samples like plasma or urine. The high sensitivity of LC-MS/MS allows for the determination of low concentrations of the drug.

Impurity profiling: Detecting and identifying impurities that may not have a UV chromophore and would be missed by HPLC-UV methods. nih.gov For example, a sensitive LC-MS/MS method was developed for the determination of non-UV active impurities of tiotropium bromide. nih.gov

Metabolite identification: Elucidating the structure of metabolites of this compound by analyzing the fragmentation patterns of the parent drug and its metabolites.

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as ionization source settings and collision energies, to achieve the best possible signal for this compound and its fragments. fda.gov

Table 2: Example of LC-MS/MS Parameters for the Analysis of a Quaternary Ammonium Compound (Tiotropium Bromide Impurities)

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Gradient elution | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LOD/LOQ | 1.0 ppb / 2.5 ppb | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and assessing its purity. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the detailed structural elucidation of organic molecules. jchps.com Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the molecular framework of this compound.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. mdpi.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule by showing correlations between protons and carbons. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. hilarispublisher.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For instance, the spectrum would likely display strong absorptions for the C=O (ester) group, C-O bonds, and various C-H bonds within the phenyl, cyclopentyl, and tropanium rings. researchgate.netlibretexts.org The spectrum can be obtained using a potassium bromide (KBr) pellet or other sampling techniques. researchgate.net

Mass Spectrometry (MS): While often coupled with chromatography, mass spectrometry itself is a powerful spectroscopic technique for determining the molecular weight and elemental composition of this compound. numberanalytics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. pharmacognosy.us The fragmentation pattern observed in the mass spectrum provides additional structural information. numberanalytics.com

Development and Validation of Robust Analytical Assays for this compound Research

For an analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its fitness for purpose. edwiserinternational.comlabmanager.com Method validation is a requirement by regulatory bodies and ensures the quality and consistency of the data generated. ich.orgeuropa.eu The validation of an analytical assay for this compound would typically involve assessing the following parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH): globalresearchonline.netich.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. japsonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. edwiserinternational.com

Preclinical Research Paradigms and in Vivo Mechanistic Investigations of Ciclotropium

Utilization of Non-Human In Vivo Models for Ciclotropium Mechanistic Pharmacodynamics

The preclinical evaluation of this compound, a quaternary ammonium (B1175870) antimuscarinic agent, relies heavily on the use of non-human in vivo models to elucidate its mechanistic pharmacodynamics. google.comdrugbank.comdrugbank.com These models are instrumental in understanding how the drug interacts with biological systems to produce its therapeutic effects.

Strategic Selection and Qualification of Relevant Animal Models for Mechanistic Studies

The selection of appropriate animal models is a critical first step in the preclinical assessment of this compound. Rodents, such as rats and mice, are frequently used due to their well-characterized physiology, genetic tractability, and cost-effectiveness. mdpi.com For instance, Sprague-Dawley rats are often employed in studies investigating the effects of antimuscarinic agents on urinary bladder function, providing insights into conditions like nocturia and polyuria. nih.gov

Larger animal models, such as dogs and rabbits, may also be utilized to bridge the gap between rodent studies and human clinical trials. mdpi.combiotechfarm.co.il Beagle dogs, for example, have been used in preclinical studies of other drugs to assess pharmacokinetic profiles. mdpi.com The choice of model depends on the specific research question, with each species offering unique advantages for studying particular physiological systems. For example, in the broader context of anticholinergic research, dogs have been used to study the cardiovascular effects of these drugs, such as changes in heart rate and blood pressure. nih.gov The validation of these models is crucial to ensure the translatability of the findings to human physiology. nih.gov

Preclinical Pharmacokinetic Profiles and Biotransformation Pathways of this compound in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is fundamental to interpreting its pharmacodynamic effects. biotechfarm.co.il As a quaternary ammonium compound, this compound's structure, with a permanently positively charged nitrogen atom, influences its pharmacokinetic properties. google.commdpi.com This charge generally limits its ability to cross biological membranes, including the blood-brain barrier, which is a key characteristic of this class of drugs. google.com

Biotransformation is a key metabolic process that alters the chemical structure of drugs to facilitate their excretion. nih.gov In the case of this compound, ester hydrolysis is a significant biotransformation pathway, leading to the formation of α-phenylcyclopentylacetic acid. nih.gov Studies have been conducted to develop enantiospecific assays to track this metabolic clearance. nih.gov The liver is the primary site of biotransformation, where enzymes, particularly the cytochrome P450 system, play a crucial role. nih.gov While specific data on this compound's metabolism by CYP enzymes is not detailed in the provided search results, this is a general pathway for many drugs. The characterization of these metabolic pathways in animal models helps in predicting the drug's behavior in humans. umich.edu

Interactive Data Table: Preclinical Pharmacokinetic Parameters of a Prodrug and its Metabolite in Different Species

While specific pharmacokinetic data for this compound was not available in the search results, the following table illustrates the type of data generated in preclinical pharmacokinetic studies for a different compound, C118P, and its active metabolite, C118. This provides an example of how such data is typically presented. mdpi.com

| Species | Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Mouse | C118P | 10 | 1540 | 0.083 | 643 | 0.46 |

| C118 | 10 | 321 | 0.083 | 318 | 1.83 | |

| Rat | C118P | 5 | 1160 | 0.083 | 489 | 0.38 |

| C118 | 5 | 215 | 0.25 | 284 | 2.15 | |

| Dog | C118P | 1 | 987 | 0.083 | 321 | 0.31 |

| C118 | 1 | 112 | 0.5 | 187 | 2.87 |

This table is for illustrative purposes and does not represent data for this compound.

Mechanistic Pharmacodynamic Endpoints and Translational Biomarker Discovery in Preclinical this compound Research

Pharmacodynamic endpoints in preclinical studies are crucial for quantifying the physiological effects of this compound. These endpoints can range from organ-level responses to changes in biomarkers. For antimuscarinic drugs, common pharmacodynamic endpoints include measuring changes in smooth muscle contraction, glandular secretions, and heart rate. nih.gov For example, in studies of the urinary bladder, urodynamic measurements can assess the drug's effect on bladder capacity and contractility. nih.gov

Translational biomarkers are objectively measured characteristics that serve as indicators of a physiological or pathogenic process, or as a response to a therapeutic intervention. nih.govfrontiersin.org In preclinical research, identifying and validating translational biomarkers is essential for predicting clinical efficacy. For a drug like this compound, potential biomarkers could include changes in specific protein levels or enzyme activities that are modulated by muscarinic receptor blockade. The goal is to identify biomarkers in animal models that can be reliably measured in human clinical trials, thereby bridging the gap between preclinical and clinical research. nih.gov

Advanced In Vitro and Ex Vivo Models for this compound Pharmacological Profiling

In addition to in vivo studies, advanced in vitro and ex vivo models are indispensable for the detailed pharmacological profiling of this compound. itmedicalteam.pl These models allow for controlled experiments to investigate specific molecular interactions and cellular responses.

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are fundamental for determining the affinity and functional activity of this compound at its target receptors, the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These assays typically use cells that have been engineered to express specific subtypes of muscarinic receptors (M1-M5). nih.gov

Receptor Binding Assays: Radioligand binding assays are a common method to determine the binding affinity of a drug to its receptor. nih.govresearchgate.net In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the unlabeled drug (this compound). By measuring the displacement of the radioligand, the binding affinity (Ki) of this compound can be determined. nih.gov Non-radioactive methods, such as those using fluorescently labeled ligands, are also available. nih.govrevvity.com

Functional Activity Assays: These assays measure the cellular response following receptor activation or blockade. For an antagonist like this compound, these assays would measure its ability to inhibit the response induced by a muscarinic agonist. The functional activity is often quantified by determining the IC50 value, which is the concentration of the drug that inhibits 50% of the maximal response to an agonist. nih.gov

Interactive Data Table: Comparison of Receptor Binding Assay Techniques

| Assay Type | Principle | Advantages | Disadvantages |

| Radioligand Binding Assay | Competitive binding between a radiolabeled ligand and the test compound. nih.gov | High sensitivity and specificity. Well-established methodology. | Requires handling of radioactive materials. Generates radioactive waste. sigmaaldrich.com |

| Fluorescence-Based Assay | Uses fluorescently labeled ligands or antibodies to detect binding. nih.govspringernature.com | Non-radioactive, safer to handle. Can be adapted for high-throughput screening. nih.gov | Potential for interference from fluorescent compounds. May require specific instrumentation. |

| Cell Membrane Chromatography | Immobilized cell membranes containing the target receptor are used as a stationary phase to separate and quantify ligand binding. nih.gov | Provides a measure of dynamic drug-receptor interactions. Can be used for rapid screening. | May not be suitable for all receptor types. Requires specialized chromatography equipment. |

Application of Microphysiological Systems (MPS) in this compound Research

Microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as powerful tools in preclinical drug development. bioradiations.comnih.govmdpi.com These microfluidic devices contain cultured living cells in a three-dimensional environment that mimics the structure and function of human organs. nih.govresearchgate.net

For this compound research, MPS could be used to create models of target organs such as the bladder, gut, or lungs. mdpi.com These models would allow for the study of this compound's effects on organ-level function in a more physiologically relevant context than traditional 2D cell cultures. nih.gov For example, a "bladder-on-a-chip" could be used to investigate the drug's impact on bladder smooth muscle contractility and urothelial cell function. The ability to integrate different organ models on a single chip also offers the potential to study drug-drug interactions and systemic effects. youtube.com While the direct application of MPS to this compound research is not yet widely reported, the technology holds significant promise for future preclinical investigations of this and other compounds. amegroups.org

No Preclinical Research Data Found for "this compound"

Following a comprehensive search of available scientific literature, no preclinical research data or mechanistic investigations specifically pertaining to a compound named "this compound" could be identified. As a result, the requested article on "," with a focus on methodological considerations for replicability and robustness, cannot be generated.

The search included various spellings and formulations, such as "this compound bromide," in an attempt to locate relevant studies. However, these searches did not yield any specific information on a compound with this name. The scientific databases and research articles retrieved discussed other compounds, but none were identified as "this compound."

It is possible that "this compound" may be a typographical error, a developmental code name that is not publicly disclosed, or a compound that has not been the subject of published preclinical research. Without any foundational data on the compound's existence, pharmacological profile, or studies conducted, it is impossible to fulfill the request to generate an article on its preclinical research paradigms and methodological considerations.

Therefore, the subsequent sections of the requested article, including detailed research findings and data tables, cannot be provided due to the absence of any primary or secondary research literature on "this compound."

Interdisciplinary Research Perspectives and Horizon Scanning for Ciclotropium

Integration of Omics Technologies in Ciclotropium Mechanistic Research

The elucidation of a drug's complete mechanism of action requires a systems-level approach. Omics technologies, which allow for the large-scale study of biological molecules, offer an unprecedented opportunity to understand the multifaceted interactions of this compound within a biological system. nih.gov A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular pathways modulated by this compound, moving beyond a single target-receptor interaction. frontlinegenomics.com

Genomics and Epigenomics: These fields can identify genetic variations or epigenetic modifications that influence an individual's response to this compound. For instance, single nucleotide polymorphisms (SNPs) in genes coding for its targets or metabolizing enzymes could be correlated with varied efficacy. Epigenomic studies, using techniques like ChIP-seq or ATAC-seq, could reveal how this compound might indirectly influence gene expression by altering the chromatin landscape. frontlinegenomics.com

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can reveal which genes are up- or down-regulated following exposure to this compound. This is crucial for understanding the downstream effects of its primary binding activity and for identifying potential off-target effects or novel mechanisms of action. nih.gov

Proteomics: As proteins are often the direct targets of drugs, proteomics provides a snapshot of the protein environment at a specific time. frontlinegenomics.com Using mass spectrometry-based approaches, researchers can quantify changes in the expression of target proteins, such as the organic cation/carnitine transporters (OCTNs) known to interact with related compounds, and other proteins in the signaling cascade. frontlinegenomics.comresearchgate.net

Metabolomics: This technology profiles the complete set of metabolites in a cell or organism. It can help delineate the functional impact of this compound on cellular metabolism and identify biomarkers that reflect the compound's activity and physiological effect. nih.gov

The integration of these omics datasets is key to building comprehensive models of this compound's action. cd-genomics.com For example, combining transcriptomic and proteomic data can clarify the links between gene expression changes and their functional consequences at the protein level.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application for this compound Research | Key Insights | Example Techniques |

|---|---|---|---|

| Genomics | Identifying genetic polymorphisms affecting drug response and transport. | Personalized medicine applications; understanding inter-individual variability. | Next-Generation Sequencing (NGS), SNP arrays. |

| Transcriptomics | Profiling gene expression changes in response to this compound. | Elucidation of downstream signaling pathways and potential off-target effects. | RNA-Seq, Microarrays. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Direct target engagement, biomarker discovery, mechanism of action. frontlinegenomics.com | Mass Spectrometry (MS), Western Blot. |

| Metabolomics | Analyzing changes in endogenous metabolite profiles. | Functional impact on cellular physiology, identification of pharmacodynamic biomarkers. | Nuclear Magnetic Resonance (NMR), LC-MS. |

Emerging Theoretical Applications of this compound Beyond Established Targets

While this compound is recognized for its effects on specific receptors, its known interactions with other cellular components, such as solute carriers, open up new avenues for theoretical exploration. Research into related compounds like Ipratropium (B1672105) has shown that transport across biological barriers can be mediated by organic cation/carnitine transporters (OCTN1 and OCTN2). researchgate.net This interaction suggests that this compound's effects may not be limited to its primary pharmacological target but could extend to modulating cellular nutrient and xenobiotic transport.

Future research could investigate the following theoretical applications:

Modulation of Nutrient Homeostasis: Given the role of OCTN transporters in the transport of carnitine and other essential molecules, this compound could theoretically be explored for its potential to influence cellular bioenergetics in specific tissues. researchgate.net This could have implications in metabolic disorders or conditions where nutrient transport is dysregulated.

Drug-Drug Interaction Potential: Its interaction with OCTN transporters, which handle numerous other drugs and xenobiotics, suggests a potential for clinically relevant drug-drug interactions. researchgate.net Theoretical modeling and subsequent in vitro testing could predict and characterize these interactions, contributing to safer co-administration of medications.

Application in Neurodegenerative Disease Research: A patent application listing this compound bromide among a class of anticholinergic agents for potential use in treating neurodegenerative diseases suggests a theoretical basis for exploring its utility in this area. google.com Future studies could investigate if its specific transport characteristics and receptor profile offer any advantages or unique mechanisms in modulating neuroinflammation or neuronal function. qb3.org

These emerging applications are speculative but grounded in the compound's known transport characteristics. They represent a "horizon scanning" approach, pushing the boundaries of this compound's potential utility beyond its current understanding.

Methodological Advancements in this compound Research Studies

The quality and depth of research into this compound are directly dependent on the sophistication of the methodologies employed. Recent years have seen significant advancements in experimental models and analytical techniques that can provide more accurate and human-relevant data. researchgate.net

In Vitro and Ex Vivo Models: The limitations of simple cell cultures are being overcome by more complex systems. For studying drug-transporter interactions, proteoliposome nanotechnology offers a powerful method. This technique involves inserting a purified transporter protein into a lipid bilayer, creating a clean system to study the kinetics and mechanics of its interaction with a drug like this compound without interference from other cellular components. researchgate.net Furthermore, the use of 3D models like organoids and more physiologically relevant systems like precision-cut lung slices (PCLS) can better mimic the complexity of human tissues, providing more predictive data on absorption and disposition. researchgate.netqb3.orgresearchgate.net

Analytical Techniques: Advances in analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), allow for highly sensitive and specific quantification of this compound and its metabolites in complex biological matrices. researchgate.net This is essential for detailed pharmacokinetic and drug metabolism studies. High-resolution mass spectrometry can aid in identifying previously unknown metabolites, offering deeper insights into the compound's biotransformation.

Computational Approaches: In silico methods, such as molecular docking and dynamics simulations, are becoming increasingly powerful. These can be used to model the interaction of this compound with its primary targets and transporters like OCTNs at an atomic level. Such models can predict binding affinities and guide the design of new derivatives with improved properties.

Table 2: Comparison of Traditional and Advanced Research Methodologies

| Research Area | Traditional Method | Advanced Method | Advantage of Advanced Method |

|---|---|---|---|

| Transporter Interaction | Uptake assays in cell lines. | Proteoliposome nanotechnology. researchgate.net | Studies interaction with a single, purified transporter in a controlled environment. |

| Tissue Disposition | Tissue homogenates. | Precision-Cut Lung Slices (PCLS), Organoids. researchgate.netqb3.org | Maintains tissue architecture and cell-cell interactions, providing more physiologically relevant data. |

| Quantification | High-Performance Liquid Chromatography (HPLC) with UV detection. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net | Higher sensitivity, specificity, and capability for multiplexing. |

| Mechanism Prediction | Hypothesis-driven experimentation. | Molecular docking and in silico simulation. | Provides structural insights into binding, predicts interactions, and guides experiments. |

Collaborative Research Initiatives and Open Science Paradigms in this compound Development

The complexity of modern drug research necessitates a move away from siloed efforts towards interdisciplinary and collaborative models. nih.gov Advancing the understanding of this compound will benefit significantly from the formation of collaborative research initiatives that bring together experts from diverse fields such as pharmacology, medicinal chemistry, computational biology, and clinical science. mdpi.com

Such initiatives are often structured to:

Pool Resources and Expertise: By combining laboratory facilities, specialized equipment, and intellectual capital, research groups can tackle complex questions that would be beyond the scope of a single institution. cirad.fr

Secure Joint Funding: Many national and international funding bodies, such as the National Institutes of Health (NIH) and Horizon Europe, increasingly favor large-scale, interdisciplinary projects that promise significant impact. ed.ac.uknsf.gov Collaborative initiatives are better positioned to compete for this type of funding.

Promote Open Science: The adoption of open science paradigms, including data sharing and open-access publications, can accelerate the pace of discovery. cirad.fr A "this compound Consortium," for example, could establish a common database for omics data, chemical structures, and experimental results, allowing for broader analysis and hypothesis generation by the entire scientific community.

These collaborations foster innovation by allowing the perspectives and ideas of different disciplines to work together synergistically to solve multifaceted problems. nih.gov The development of a comprehensive research strategy for this compound, from mechanistic studies to the exploration of new therapeutic roles, is an endeavor ideally suited for such a modern, collaborative framework.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Ciclotropium in preclinical studies?

- Methodological Guidance :

- Use high-resolution spectroscopy (e.g., NMR, FTIR) and chromatography (HPLC) to confirm molecular structure and purity .

- Follow standardized synthesis protocols with documentation of reaction conditions (temperature, catalysts) and yield optimization .

- Validate reproducibility by replicating synthesis across multiple batches and labs, adhering to ’s replication criteria .

Q. How can researchers design robust pharmacological assays to evaluate this compound’s mechanism of action?

- Methodological Guidance :

- Employ in vitro models (e.g., receptor-binding assays) and in vivo dose-response studies to identify therapeutic targets .

- Include control groups and blinded analysis to minimize bias, as per ’s experimental design principles .

- Use statistical tools (ANOVA, regression) to correlate dose levels with efficacy endpoints .

Q. What analytical validation criteria are essential for quantifying this compound in biological matrices?

- Methodological Guidance :

- Establish linearity, accuracy, and precision using spiked samples across physiological concentration ranges .

- Validate stability under storage conditions (e.g., freeze-thaw cycles) and matrix effects (plasma vs. serum) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across independent studies?

- Methodological Guidance :

- Conduct meta-analyses to identify confounding variables (e.g., dosage variations, population demographics) .

- Perform sensitivity analyses to assess the impact of methodological differences (e.g., assay types, endpoint definitions) .

- Replicate key experiments under harmonized protocols to isolate variables .

Q. What frameworks are optimal for designing clinical trials investigating this compound’s long-term safety profile?

- Methodological Guidance :

- Apply the PICOT framework to define Population, Intervention, Comparator, Outcomes, and Timeframe .

- Integrate longitudinal monitoring (e.g., adverse event tracking via electronic health records) and interim analyses .

Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

- Methodological Guidance :

- Combine transcriptomic, proteomic, and metabolomic profiling to map systemic effects .

- Use pathway enrichment tools (e.g., KEGG, GO) to identify off-target interactions and synergies .

Q. What strategies mitigate cross-species extrapolation challenges in this compound toxicity studies?

- Methodological Guidance :

- Perform comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling across animal models and human-derived organoids .

- Validate biomarkers of toxicity (e.g., liver enzymes, histopathology) using translational endpoints .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

- Methodological Guidance :

- Use molecular docking (e.g., AutoDock) and molecular dynamics simulations to assess binding affinities .

- Validate predictions with in silico QSAR models and in vitro confirmatory assays .

Ethical and Methodological Compliance

Q. What ethical considerations are critical for human trials involving this compound?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.